The compound [2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a complex organic molecule that belongs to the class of oxazoles and triazoles. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as a candidate for anticancer agents.
This compound is identified under the ChemDiv Compound ID G684-0620, with a molecular formula of C25H27N5O5. It features a unique structure that combines oxazole and triazole moieties, which are known for their biological activity. The classification of this compound falls under heterocyclic compounds, specifically focusing on the oxazole and triazole rings that contribute to its pharmacological properties.
The synthesis of compounds similar to [2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves multi-step synthetic routes.
These methods require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
The molecular structure of [2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate can be represented using various structural formulas:
CCOc(cccc1)c1-c1nc(Cn2nnc(C(Nc(ccc(OC)c3)c3OC)=O)c2C)c(C)o1
This notation provides a compact representation of the compound's structure, indicating the connectivity between atoms.
The compound consists of:
The chemical reactivity of this compound can be explored through various reactions:
These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with improved properties.
The mechanism of action for compounds like [2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate often involves:
Data from pharmacological studies indicate that compounds with similar structures often exhibit potent anticancer activity through these mechanisms.
The physical properties of this compound include:
Key chemical properties include:
These properties are essential for understanding how the compound behaves in biological environments.
The primary applications of [2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate lie in medicinal chemistry:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: